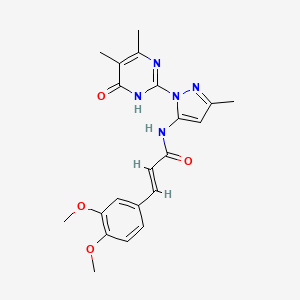
2-(2-Aminoethoxy)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminoethoxy)acetic acid hydrochloride is a heterobifunctional PEG linker containing an amino group and a carboxylic acid . The amino group can react with carboxylic acids, activated NHS esters, carbonyls, and so on, and the carboxylic acid can be reacted with amino groups in the presence of activators . It has been shown to be a fluorescent probe for electrochemical impedance spectroscopy and fluorescence resonance energy transfer measurements .
Synthesis Analysis
The synthesis of 2-(2-Aminoethoxy)acetic acid hydrochloride involves several steps, including the reaction of an amino group with carboxylic acids, activated NHS esters, carbonyls, and so on . The carboxylic acid can be reacted with amino groups in the presence of activators .Molecular Structure Analysis
The molecular formula of 2-(2-Aminoethoxy)acetic acid hydrochloride is C6H14ClNO4 . Its molecular weight is 199.63266 .Chemical Reactions Analysis
The amino group in 2-(2-Aminoethoxy)acetic acid hydrochloride is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators .Physical And Chemical Properties Analysis
2-(2-Aminoethoxy)acetic acid hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .科学的研究の応用
1. Synthesis of High Load Polystyrene-Polyethylene Glycol-Like Resins The derivatives of 2-(2-Aminoethoxy)acetic acid hydrochloride can be used to synthesize high load polystyrene-polyethylene glycol-like resins . These resins have excellent swelling characteristics, which makes them useful in various applications.
2. Production of Polyethylene Glycol (PEG)-Like Compounds This compound is used in the synthesis of PEG-like compounds of defined lengths . These compounds are flexible, hydrophilic, enzymatically stable, and biologically inert, making them useful in a variety of applications.
Use in Bioconjugates
Polyethylene glycols, which can be synthesized using 2-(2-Aminoethoxy)acetic acid hydrochloride, have been used in bioconjugates . This has led to the attachment of PEG chains to various ligands and proteins for use in the fields of biochemistry and medicine.
Design of Prodrugs
The hydrophilic character of PEG chains, synthesized using this compound, has been utilized in the design of prodrugs . This enhances the solubility and bioavailability of the drugs.
Enhancement of Fluorescent Marker Properties
PEG-based chains have also been used as spacers to enhance the fluorescent marker properties of fluorescent biotins . This is particularly useful in biological imaging and diagnostics.
Synthesis of Ammonium Ion-Selective Fluoroionophore
2-(2-Aminoethoxy)acetic acid hydrochloride is used as a reactant in the synthesis of ammonium ion-selective fluoroionophore . This is important in the detection and measurement of ammonium ions in various biological and environmental samples.
7. Analysis of Recognition Elements for Mitochondrial Processing Peptidase This compound is used in the analysis of recognition elements for mitochondrial processing peptidase . This is crucial in understanding the functioning and regulation of mitochondria in cells.
Organic Reagent
2-(2-Aminoethoxy)acetic acid hydrochloride is also used as an organic reagent in various chemical reactions . This makes it a versatile tool in organic chemistry.
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .
作用機序
Target of Action
It is a derivative of carboxylic acid and can be used as an organic reagent .
Mode of Action
It is often used in organic synthesis reactions .
Biochemical Pathways
It is often used as a catalyst, buffer in acidic catalytic reactions, and ligand in organic synthesis .
Result of Action
It is often used as an additive in surfactants, lubricants, and adhesives .
Action Environment
It is a chemical compound and should be properly stored and handled to avoid direct contact with skin, eyes, and mucous membranes .
特性
IUPAC Name |
2-(2-aminoethoxy)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c5-1-2-8-3-4(6)7;/h1-3,5H2,(H,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTUZBXDJSWUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethoxy)acetic acid hydrochloride | |
CAS RN |
81142-16-7 |
Source


|
| Record name | 2-(2-aminoethoxy)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

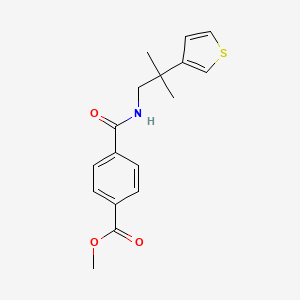
![3-(3-(benzyloxy)-4-methoxyphenyl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B2969976.png)
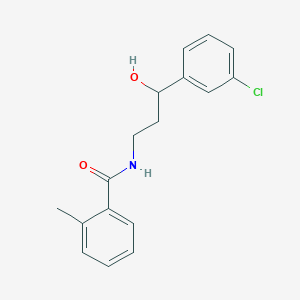
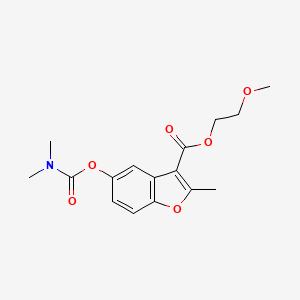
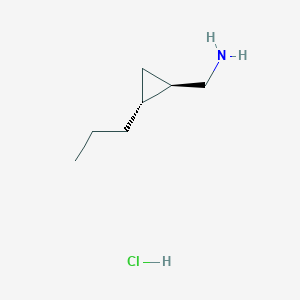



![2-{4-[3-(Trifluoromethyl)benzenesulfonamido]phenyl}acetic acid](/img/structure/B2969985.png)

![N-cyclopentyl-1-(3-ethoxypropyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2969988.png)

![2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2969996.png)
